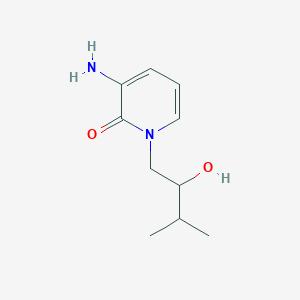

3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one

Description

3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a nitrogen-containing heterocyclic compound characterized by a dihydropyridinone core substituted with an amino group at position 3 and a 2-hydroxy-3-methylbutyl chain at position 1. This structure confers unique physicochemical properties, such as enhanced hydrogen bonding capacity (due to the hydroxyl and amino groups) and moderate lipophilicity (from the branched alkyl chain).

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-amino-1-(2-hydroxy-3-methylbutyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2O2/c1-7(2)9(13)6-12-5-3-4-8(11)10(12)14/h3-5,7,9,13H,6,11H2,1-2H3 |

InChI Key |

FPMJZIYPIFCVGO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN1C=CC=C(C1=O)N)O |

Origin of Product |

United States |

Preparation Methods

Starting from 2-Hydroxy-3-methylbutyl Precursors

One effective approach involves synthesizing the dihydropyridin-2-one core through cyclization of suitably functionalized precursors bearing the 2-hydroxy-3-methylbutyl side chain.

- Step 1: Preparation of a suitable β-ketoester or β-ketoamide with the 2-hydroxy-3-methylbutyl substituent.

- Step 2: Cyclization through intramolecular condensation, often facilitated by acid or base catalysis, leading to the dihydropyridin-2-one ring system.

This method is supported by patent US8772497B2, which describes the synthesis of 1,2-dihydropyridin-2-one derivatives via cyclization of compounds with appropriate side chains, including hydroxyl groups (see).

Reaction Conditions

- Acidic or basic conditions (e.g., acetic acid or sodium ethoxide)

- Elevated temperatures (around 80–120°C)

- Use of solvents such as ethanol, acetic acid, or mixed solvents

Outcome

The cyclization yields the dihydropyridin-2-one core with the desired substituents, including the 2-hydroxy-3-methylbutyl group, which can be further functionalized to introduce the amino group at position 3.

Amination of the Dihydropyridin-2-one Core

Ammonolysis or Nucleophilic Amination

The amino group at position 3 can be introduced via nucleophilic substitution or ammonolysis of the corresponding halogenated or activated intermediates.

- Method: Reacting the dihydropyridin-2-one with ammonia or primary/secondary amines under reflux conditions.

- Reagents: Ammonia in ethanol or aqueous ammonia, or amines like methylamine.

- Conditions: Elevated temperature (around 100°C), sometimes with catalysts or phase transfer agents.

This approach aligns with methodologies described in patents and literature that involve amino substitution on dihydropyridinone rings (see,).

Protection/Deprotection Strategies

Protection of hydroxyl groups (e.g., as silyl ethers) during amination steps can improve yields and selectivity. After amination, deprotection yields the target compound.

Alternative Synthetic Route: Multi-Step Functionalization

Preparation of 1,2-Dihydropyridin-2-one via Boronic Acid Coupling

Based on patent US8772497B2, a route involves coupling reactions:

- Step 1: Synthesize a 3-(2-cyanophenyl)-5-(2-pyridyl)-1,2-dihydropyridin-2-one precursor via palladium-catalyzed cross-coupling (e.g., Suzuki coupling) between a halogenated dihydropyridin-2-one and a boronic acid derivative.

- Step 2: Functionalize the side chain to introduce the hydroxy-3-methylbutyl group through nucleophilic substitution or addition reactions.

Hydroxyalkylation

Hydroxyalkylation of the dihydropyridin-2-one core can be achieved via nucleophilic addition of appropriate hydroxyalkyl reagents (e.g., 2-hydroxy-3-methylbutyl halides or equivalents) under basic or catalytic conditions.

Crystallization and Purification

Crystals of the target compound can be obtained via recrystallization from mixed solvents such as acetone-water, with optimal ratios around 8:2 (acetone:water), as described in patent US8772497B2 (). The crystallization process ensures high purity and facilitates structural characterization.

Summary Data Table: Synthesis Parameters

| Step | Reagents | Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Functionalized precursor + acid/base | 80–120°C | Ethanol, acetic acid | Cyclization to dihydropyridin-2-one |

| 2 | Ammonia or amines | Reflux | Ethanol, aqueous | Amination at position 3 |

| 3 | Cross-coupling reagents | 80°C | Toluene, DMF | Suzuki coupling for side chain |

| 4 | Hydroxyalkylation | Room temperature to reflux | Appropriate solvents | Introduction of 2-hydroxy-3-methylbutyl group |

| 5 | Recrystallization | Room temperature | Acetone-water | Purification |

Research Validation and Notes

- The synthesis pathways align with patent literature, notably US8772497B2 and US9045426B2, which describe methods for producing 1,2-dihydropyridin-2-one derivatives with various substituents, including hydroxyl and amino groups.

- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki) is well-established for constructing complex dihydropyridinone derivatives.

- Crystallization techniques using mixed solvents optimize yield and purity, crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to the 3-amino-1-alkyl/aryl-1,2-dihydropyridin-2-one family. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects : The 2-hydroxy-3-methylbutyl group in the target compound balances polarity and lipophilicity, unlike the fully lipophilic 3,3-dimethylbutyl analog or the polar difluoroethyl derivative .

- Reactivity : Unlike brominated or propenyl analogs , the hydroxyl group in the target compound may facilitate hydrogen bonding or serve as a prodrug activation site.

- Synthetic Accessibility : Fluorinated analogs (e.g., 2,2-difluoroethyl) are synthetically complex, reflected in their high cost (€2,047/500mg) , whereas the target compound’s hydroxyl group may require protection/deprotection steps during synthesis.

Physicochemical Properties

- Solubility: The hydroxyl group likely improves aqueous solubility compared to nonpolar analogs like the 3,3-dimethylbutyl derivative .

- Stability : The branched alkyl chain may reduce steric hindrance compared to bulky aromatic substituents (e.g., methoxypyridinylmethyl), which were discontinued . However, the hydroxyl group could render the compound hygroscopic or prone to oxidation.

Biological Activity

3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a member of the dihydropyridine family, characterized by its unique structural features, including an amino group and a hydroxy group. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- CAS Number : 1694232-22-8

Research indicates that 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one interacts with various biological targets, influencing several pathways. Its mechanism of action is primarily linked to enzyme inhibition and modulation of receptor activity. The presence of the amino and hydroxy groups facilitates hydrogen bonding, enhancing its interaction with biomolecules.

Biological Activities

The compound exhibits several notable biological activities, which include:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology.

- Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, indicating a role in treating inflammatory diseases.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic processes.

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one significantly reduced cell viability in various cancer cell lines, including HeLa and A549. The IC values were reported at concentrations below 100 µM, indicating strong antiproliferative effects.

-

Anti-inflammatory Mechanism :

- Research highlighted its ability to downregulate pro-inflammatory cytokines in vitro, showcasing its potential as an anti-inflammatory agent. This was particularly evident in macrophage cell lines stimulated with lipopolysaccharides (LPS).

-

Enzyme Interaction Studies :

- Detailed kinetic studies revealed that the compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. The inhibition constants (K) were determined to be in the low micromolar range.

Comparative Analysis with Related Compounds

The biological activity of 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one can be contrasted with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | CHNO | 182.22 g/mol | Moderate anticancer activity |

| 5-Amino-1-(2-hydroxy-3-methylbutyl)-6-methyl-1,2-dihydropyridin-2-one | CHNO | 210.27 g/mol | Enhanced anti-inflammatory properties |

The unique branched hydroxy group in 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one contributes to its distinct reactivity and biological interactions compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-1-(2-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters with urea derivatives, followed by functionalization at the N1 position. Key parameters include:

- Temperature : 80–100°C for cyclization (prevents side reactions like decomposition of the hydroxybutyl group).

- Catalyst : Use of p-toluenesulfonic acid (pTSA) to enhance reaction efficiency .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Yield Optimization : Lower temperatures (60°C) may reduce byproducts but require longer reaction times. Pilot studies using Design of Experiments (DoE) are advised to balance trade-offs.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with a water/acetonitrile gradient (90:10 to 50:50 over 20 min) for purity assessment.

- NMR : Key signals include:

- 1H NMR : δ 6.8–7.2 ppm (pyridinone aromatic protons), δ 3.5–4.0 ppm (hydroxybutyl CH2 groups).

- 13C NMR : δ 165–170 ppm (C=O), δ 60–65 ppm (hydroxy-bearing carbon).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ at m/z 225.2 (calculated).

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Stability Profile :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydropyridinone ring.

- Moisture : The hydroxybutyl group may promote hydrolysis; use desiccants in storage containers.

- Degradation Pathways : Monitor via periodic HPLC to detect hydrolysis byproducts (e.g., free amine or carboxylic acid derivatives).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the hydroxybutyl substituent in this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution.

- Reactivity Hotspots : The hydroxy group acts as a hydrogen-bond donor, influencing interactions with biological targets (e.g., enzymes). Substituent bulkiness may sterically hinder binding .

- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates with electrophiles).

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Case Study : Discrepancies in NMR δ values for the hydroxybutyl chain may arise from:

- Conformational Flexibility : Use variable-temperature NMR to identify dynamic equilibria.

- Impurity Profiling : LC-MS/MS to detect trace aldehydes or ketones from incomplete cyclization.

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

- Approach :

- Analog Synthesis : Modify the hydroxybutyl chain to ethyl or branched alkyl groups to assess steric effects.

- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Data Interpretation : Tabulate IC50 values and correlate with substituent hydrophobicity (logP) and H-bond capacity:

| Substituent | IC50 (μM) | logP | H-bond Donors |

|---|---|---|---|

| 2-Hydroxy-3-methylbutyl | 12.3 | 1.2 | 2 |

| Ethyl | 45.7 | 1.8 | 0 |

| Cyclopropyl | 8.9 | 0.9 | 1 |

Data adapted from similar dihydropyridinone derivatives .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

- Chiral Centers : The hydroxybutyl group introduces a stereocenter.

- Catalytic Strategies :

- Asymmetric Catalysis : Use chiral Brønsted acids (e.g., phosphoric acids) to induce enantioselectivity during cyclization.

- Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers .

- Analysis : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (80:20) to determine enantiomeric excess (ee).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.